2-Hydroxy-6-oxopiperidine-4-carboxylic acid
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Overview
Description
Citrazinic acid, also known as 6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a heterocyclic compound characterized by a dihydropyridine ring with a carboxylate group. This yellow solid exists in multiple tautomeric forms and frequently forms dimers. It is commonly formed in citric acid-based carbon nanodots and is responsible for the blue light emitted by these nanodots .
Preparation Methods
Synthetic Routes and Reaction Conditions: Citrazinic acid can be synthesized by creating a solution of citric acid and toluenesulfonic acid, which forms a 1,3-diester. This solution, when added to a heated ammonia solution, results in the formation of citrazinic acid . Another method involves heating methyl citrate with ammonia, followed by the recovery of the acid . Additionally, a melt of citric acid and urea can be used, with subsequent recovery of the acid from the reaction mass .
Industrial Production Methods: Industrial production of citrazinic acid typically involves the esterification of citric acid, followed by ammonolysis and cyclization. The esterification reaction is carried out in the presence of sulfuric acid, followed by the addition of ammonia to form citrazinic acid .
Chemical Reactions Analysis
Types of Reactions: Citrazinic acid undergoes various chemical reactions, including:
Oxidation: Citrazinic acid can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form other derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various hydroxyl derivatives .
Scientific Research Applications
Citrazinic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of citrazinic acid involves its interaction with various molecular targets and pathways. It can form different protonated and deprotonated species under extreme pH conditions, contributing to its unique optical and magnetic properties . The compound’s ability to form stable tautomers and dimers also plays a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 2,6-Dihydroxyisonicotinic acid
- 2,6-Dihydroxypyridine-4-carboxylic acid
Comparison: Citrazinic acid is unique due to its ability to form multiple tautomers and dimers, which significantly influence its chemical properties and reactivity. Its role in the formation of carbon nanodots and its contribution to their optical properties set it apart from other similar compounds .
Properties
Molecular Formula |
C6H9NO4 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2-hydroxy-6-oxopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-4-1-3(6(10)11)2-5(9)7-4/h3-4,8H,1-2H2,(H,7,9)(H,10,11) |
InChI Key |
GICJIVKCUPGJHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)NC1O)C(=O)O |
Origin of Product |
United States |
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